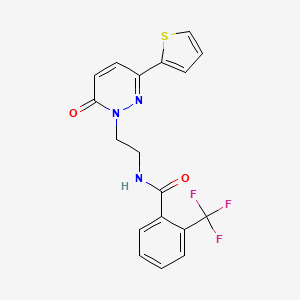

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3. The pyridazinone moiety is linked via an ethyl chain to a benzamide group bearing a trifluoromethyl (-CF₃) substituent at the ortho position. This structural combination integrates a heterocyclic backbone (pyridazinone) with aromatic (thiophene) and electron-withdrawing (trifluoromethyl) groups, which are commonly associated with enhanced pharmacokinetic properties and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-5-2-1-4-12(13)17(26)22-9-10-24-16(25)8-7-14(23-24)15-6-3-11-27-15/h1-8,11H,9-10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSXZRUCPADFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. The structural features of this compound suggest various mechanisms of action, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C15H14F3N3O

- Molecular Weight : 305.4 g/mol

- SMILES Notation : CC(C)CCNC(CN1C(C=CC(c2cccs2)=N1)=O)=O

Key Properties

| Property | Value |

|---|---|

| LogP | 2.2898 |

| Polar Surface Area | 54.15 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on pyridazinone derivatives found that several compounds displayed notable activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, suggesting a potential role in tuberculosis treatment .

Enzymatic Inhibition

The mechanism of action for this class of compounds often involves the inhibition of specific enzymes. For instance, sulfonamide derivatives, which share structural similarities, are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This suggests that this compound may also act through similar pathways, potentially disrupting bacterial growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyridazinone derivatives:

- Antitubercular Activity :

- Cytotoxicity Assessment :

- Mechanism Exploration :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights unique features:

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| N-(2-(6-oxo-3-thiophen-2-yl)pyridazin-1(6H)-yl)ethyl | Antimicrobial | 1.35 - 2.18 |

| N-(2-(6-oxo-3-pheny-pyridazin-1(6H)-yl)ethyl | Antimicrobial | 5.0 |

| N-(2-(6-oxo-3-furan-pyridazin-1(6H)-yl)ethyl | Antimicrobial | 4.0 |

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Key Observations :

- Pyridazinone Core: The target compound shares a pyridazinone backbone with compounds 15–21 (Evidences 1–3), but differs in substituents. These analogs feature acetohydrazide-linked benzylidene groups and piperazinyl moieties, whereas the target compound has a thiophene and trifluoromethyl benzamide .

- Trifluoromethyl Benzamide: The -CF₃ benzamide group is structurally similar to goxalapladib () and compound 6g (), though these lack the pyridazinone-thiophene system .

- Thiophene Incorporation : includes thiophen-2-yl groups in tetrahydronaphthalen-2-amine derivatives, highlighting the role of thiophene in modulating electronic properties and binding interactions .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

- The target compound’s estimated molecular weight (~450) is lower than piperazinyl pyridazinones (e.g., compound 15: ~550) due to the absence of bulky piperazine and hydrazide groups.

Table 3: Functional Comparisons

Key Observations :

- The target’s benzamide group aligns with sigma receptor-targeting ligands like [125I]PIMBA, suggesting possible diagnostic or therapeutic utility in oncology .

- Unlike acetohydrazide derivatives (Evidences 1–3), the target’s amide linkage may confer metabolic stability, reducing susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.